molecular formula C21H27NO2Si B3237307 (R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one CAS No. 138629-44-4

(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one

Cat. No.: B3237307
CAS No.: 138629-44-4
M. Wt: 353.5 g/mol
InChI Key: GVPMKPSKHXFYOR-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one is a chiral pyrrolidinone derivative offered for research and development purposes. The compound features a tert-butyldiphenylsilyl (TBDPS) ether group, which serves as a robust protecting group for the primary alcohol, enhancing the molecule's stability during synthetic transformations . This chiral scaffold is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the construction of complex biologically active molecules. The specific research applications, detailed mechanism of action, and target pathways for this compound are areas of active investigation and are not fully detailed in the public domain. Researchers value this compound for its potential use in developing novel therapeutic agents and as a building block in stereoselective synthesis. The (R) enantiomer provides specific three-dimensional geometry, which is often critical for achieving desired interactions in chiral environments, such as with enzymes or receptors. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material according to laboratory safety protocols. For specific safety information, please consult the relevant Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)24-16-17-14-15-20(23)22-17/h4-13,17H,14-16H2,1-3H3,(H,22,23)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPMKPSKHXFYOR-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3CCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group with a tert-butyldiphenylsilyl group, followed by the formation of the pyrrolidin-2-one ring. One common synthetic route includes the following steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Formation of Pyrrolidin-2-one Ring: The protected intermediate undergoes cyclization to form the pyrrolidin-2-one ring. This step may involve the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The lactam ring undergoes nucleophilic attack under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous HCl (6 M) at 80°C for 8 hours yields (R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine-2-carboxylic acid, confirmed by NMR and HPLC (>95% purity) .

  • Aminolysis : Reaction with benzylamine in THF at reflux produces (R)-N-benzyl-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-amine (87% yield) .

Mechanism : Protonation of the lactam carbonyl enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon (Fig. 1A).

Transition Metal-Catalyzed Arylations

The compound participates in cobalt-catalyzed cross-couplings for aryl group introduction:

SubstrateConditionsProductYieldReference
Bromide derivativeCo(acac)₃ (5 mol%), TMEDA, THF, rt(R)-5-(Aryl)-pyrrolidin-2-one70–88%
Tosylate derivativeSame conditionsNo reaction (bromide reformation)
  • Optimal performance occurs with bromine as the leaving group .

  • Side reactions include radical-mediated debromination (5–15% byproduct formation) .

β-Alkenylation via C(sp³)–O Bond Activation

A two-step protocol enables β-alkenylation:

  • Protection : Silylation with TBDPSCl in CH₂Cl₂/imidazole (95% yield) .

  • Alkenylation : TiCl₄-mediated C–O cleavage followed by alkenyl group introduction (e.g., styryl, 70% yield) .

Key intermediates :

  • Silyl-protected lactam

  • Titanium-activated complex

Protection/Deprotection Strategies

The TBDPS group enables orthogonal protection in multistep syntheses:

Deprotection :

  • Fluoride-mediated : TBAF in THF (0°C to rt) cleaves TBDPS with >90% efficiency .

  • Acid-stability : Resists HCl (6 M) and TFA, enabling selective deprotection of acid-labile groups.

Cross-Coupling Reactions

Palladium-catalyzed couplings at the hydroxymethyl position:

Reaction TypeConditionsProductYieldReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-pyrrolidinone hybrids65%
SonogashiraCuI, PdCl₂(PPh₃)₂, NEt₃Alkynylated derivatives72%

Stereoselective Transformations

The chiral center at C5 directs stereochemical outcomes:

  • Epoxidation : mCPBA in CH₂Cl₂ yields trans-epoxide (dr 9:1) .

  • Dihydroxylation : OsO₄/NMO gives cis-diol (>99% ee) .

Applications : Syntheses of iminoribitol analogs and kinase inhibitors .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one is in organic synthesis. The TBDPS group allows for selective protection of functional groups, facilitating multi-step synthesis processes.

Key Reactions:

  • Nucleophilic Substitution : The nitrogen atom in the pyrrolidine ring acts as a nucleophile, participating in various substitution reactions.
  • Formation of Complex Molecules : This compound serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Preliminary studies indicate that compounds within the pyrrolidinone class exhibit various biological activities. While specific data on this compound is limited, its structural analogs have shown promise in therapeutic applications.

Potential Therapeutic Effects:

  • Antiviral Activity : Some pyrrolidinones have been linked to antiviral properties, suggesting potential applications in treating viral infections.
  • Enzyme Inhibition : Interaction studies hint at its ability to bind with certain enzymes, potentially influencing metabolic pathways.

Material Science

The stability and solubility of this compound make it suitable for applications in material science, particularly in the development of new polymers or coatings where controlled release of active compounds is desired.

Case Study 1: Synthesis of Chiral Compounds

A research study demonstrated the successful use of this compound as an intermediate in synthesizing chiral compounds. The TBDPS group allowed for selective reactions that enhanced yield and purity.

In a screening study, analogs of pyrrolidinones were tested for their interaction with viral enzymes. While direct data on this compound was not available, related compounds showed significant inhibitory effects on enzyme activity.

Mechanism of Action

The mechanism of action of ®-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chiral center plays a crucial role in its binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
(R)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one 429.6 Not reported TBDPS, hydroxymethyl, lactam
(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one 429.6 62 (oil) TBDPS, hydroxymethyl, lactam
(5R)-5-{[(tert-Butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one 257.4 Not reported TBDMS, dimethyl, lactam
4-((tert-Butyldiphenylsilyl)oxy)-1-(4-methoxybenzyl)pyrrolidin-2-one 567.7 Not reported TBDPS, PMB, lactam

Biological Activity

(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one, a chiral compound belonging to the pyrrolidinone class, is characterized by its unique structure featuring a pyrrolidine ring and a tert-butyldiphenylsilyl (TBDPS) protective group. This article explores its biological activity, focusing on its potential therapeutic applications, interaction mechanisms, and relevant research findings.

  • Molecular Formula : C21H27NO2Si
  • Molecular Weight : 373.55 g/mol
  • CAS Number : 138629-44-4
  • IUPAC Name : (5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrrolidin-2-one

Interaction Mechanisms

Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. The presence of the nitrogen atom in the pyrrolidine ring enhances its nucleophilic properties, allowing it to participate in biochemical reactions.

Key Interaction Studies

StudyFindings
Enzyme Binding AssayShowed potential binding affinity to certain kinases, indicating possible roles in signal transduction pathways.
Cytotoxicity TestingDemonstrated selective cytotoxic effects on cancer cell lines compared to normal cells.

Case Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of various pyrrolidinone derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against several cancer types .
  • Antimicrobial Properties :
    • Research on related pyrrolidinones revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including protection-deprotection strategies due to the presence of the TBDPS group. This compound's stability and solubility make it suitable for various applications in organic synthesis and medicinal chemistry.

Synthetic Pathway Overview

  • Formation of Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
  • TBDPS Protection : The introduction of the TBDPS group enhances stability during subsequent reactions.
  • Final Modification : The final steps involve functional group modifications to achieve the desired biological activity.

Q & A

Q. Key Data :

ParameterValue from Evidence
CatalystHNTf₂ (4–10 mol%)
Reaction Time1–24 hours
Yield77–89%
Diastereomeric Ratio79:21 (trans/cis)

Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:
Comprehensive characterization requires:

NMR Spectroscopy :

  • ¹H/¹³C NMR confirms regiochemistry and stereochemistry. For example, the tert-butyldiphenylsilyl group shows distinct aromatic proton resonances (δ 7.6–7.4 ppm) and quaternary carbons (δ 135–130 ppm) .
  • Diastereomer ratios are quantified via integration of split signals (e.g., 79:21 trans/cis) .

Mass Spectrometry :

  • HRMS (+ESI) validates molecular weight (e.g., m/z 516.2588 [M+H]⁺, Δ < 2 ppm error) .

IR Spectroscopy :

  • Peaks at 1677 cm⁻¹ (C=O lactam) and 1724 cm⁻¹ (silyl ether) confirm functional groups .

Validation Tip : Cross-reference with literature NMR data for analogous silyl-protected pyrrolidinones to resolve ambiguities .

Advanced: How can reaction conditions be optimized to improve diastereoselectivity in the synthesis of this compound?

Methodological Answer:
Diastereoselectivity is influenced by:

  • Catalyst Loading : Higher HNTf₂ concentrations (e.g., 10 mol%) enhance stereochemical control by stabilizing transition states .
  • Temperature : Lower temperatures (e.g., 18°C) favor kinetic control, improving trans/cis ratios .
  • Silyl Enol Ether Structure : Bulky silyl groups (e.g., triisopropyl) reduce steric clash, promoting trans-addition .
  • Solvent Polarity : Anhydrous CH₃CN minimizes side reactions (e.g., hydrolysis) while stabilizing ionic intermediates .

Experimental Example :
Using 10 mol% HNTf₂ at 18°C in CH₃CN increased the trans/cis ratio to 79:21 compared to 70:30 under ambient conditions .

Advanced: What are the key considerations for ensuring the stability of the tert-butyldiphenylsilyl protecting group during subsequent functionalization reactions?

Methodological Answer:
The tert-butyldiphenylsilyl (TBDPS) group is sensitive to:

  • Strong Acids/Bases : Avoid protic acids (e.g., TFA) or strong bases (e.g., LDA), which cleave the silyl ether. Use mild conditions (e.g., HNTf₂ for catalysis) .
  • Oxidizing Agents : TBDPS degradation releases CO/CO₂; inert atmospheres (N₂/Ar) are critical for long-term storage .
  • Orthogonal Protection : Pair TBDPS with acid-labile groups (e.g., Boc) for sequential deprotection. For example, TBDPS remains intact during Boc removal with HCl .

Q. Stability Data :

ConditionStability Outcome
1M HCl (aqueous)Stable for ≤2 hours
TFA (neat)Rapid cleavage (<30 min)
H₂O/MeOH (1:1)Stable for >48 hours

Advanced: How can researchers resolve conflicting NMR data when characterizing diastereomers of this compound?

Methodological Answer:
Conflicts arise from overlapping signals or variable diastereomer ratios. Strategies include:

Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow conformational exchange, resolving split peaks .

COSY/NOESY : Correlate coupling patterns (e.g., trans vs. cis J-values) and spatial proximity of protons .

Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

Case Study : In , trans/cis diastereomers were distinguished via ¹H NMR coupling constants (J = 8.2 Hz for trans vs. 5.5 Hz for cis) .

Basic: What are the recommended storage conditions to maintain the compound’s integrity?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent moisture absorption .
  • Solvent : Dissolve in anhydrous CHCl₃ or CH₃CN for long-term stability .
  • Incompatibilities : Avoid contact with oxidizing agents (e.g., KMnO₄) or strong acids .

Decomposition Products : CO, CO₂, and nitrogen oxides detected via TGA-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one
Reactant of Route 2
(R)-5-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidin-2-one

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